1-乙基-1H-咪唑-2-硫醇

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including those related to 1-ethyl-1H-imidazole-2-thiol, often involves copper-catalyzed reactions that utilize ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao, Mai, & Song, 2017). Another approach includes copper(II)-mediated aerobic synthesis, emphasizing the role of copper as a catalyst in facilitating the formation of imidazole frameworks through aminomethylation and cycloisomerization of alkynes (Rassokhina et al., 2015).

Molecular Structure Analysis

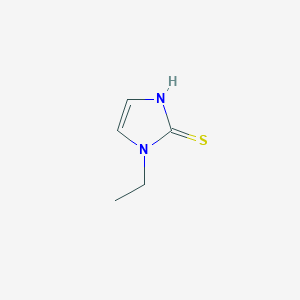

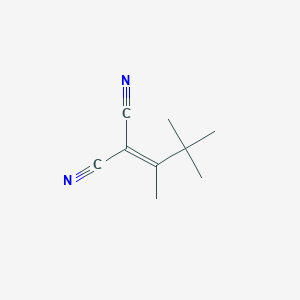

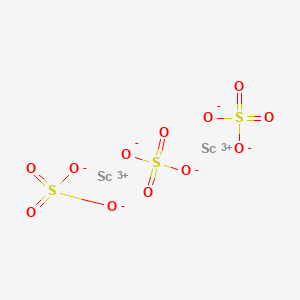

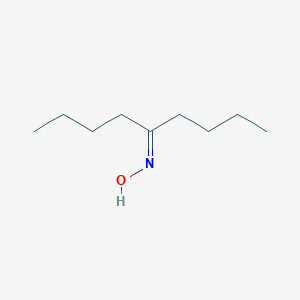

The molecular structure of 1-ethyl-1H-imidazole-2-thiol and its derivatives is characterized by the presence of an imidazole ring, a five-membered heterocycle containing nitrogen atoms. The ethyl group and thiol functionality introduce steric and electronic effects that influence the compound's reactivity and interactions. Detailed structural analyses often utilize NMR, IR, and MS techniques to elucidate the compound's framework and substitution patterns.

Chemical Reactions and Properties

Imidazole derivatives, including 1-ethyl-1H-imidazole-2-thiol, participate in various chemical reactions, such as thiolation, cycloisomerization, and C-N and C-S bond formation, under different catalytic conditions. For instance, iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as thiol surrogates demonstrates the compound's ability to undergo functionalization via C(sp2)-H bond activation (2015). Additionally, the use of flavin-iodine-coupled organocatalysis for the synthesis of 3-thioimidazo[1,2-a]pyridines highlights innovative methods for constructing C-N and C-S bonds aerobically (Okai et al., 2020).

科学研究应用

防腐蚀

类似于1-乙基-1H-咪唑-2-硫醇的衍生物在防腐蚀领域有着显著的应用。研究表明,像5-((2-乙基-1H-苯并[d]咪唑-1-基)甲基)-1,3,4-噁二唑-2-硫醇(EBIMOT)这样的化合物可以显著抑制在酸性环境中对低碳钢的腐蚀。这些抑制剂通过在金属表面形成保护层来起作用,这可以通过物理化学和理论研究来解释,包括重量法、电化学和SEM分析,以及热力学和动力学参数。这些抑制剂在金属表面的吸附遵循Langmuir吸附等温线,表明了一种混合的物理吸附和化学吸附机制(Ammal, Prajila, & Joseph, 2018)。

合成应用

在有机合成中,1-乙基-1H-咪唑-2-硫醇及其衍生物已被用于开发向新颖杂环系统的高效合成方法。例如,涉及1-甲基-1H-咪唑-2-硫醇的化合物的反应导致了多样潜在具有生物活性的杂环系统的形成。这些反应通常涉及C–S和C–N键的形成,伴随着起始杂环的重排,展示了这些化合物在促进复杂合成转化中的多功能性(Amosova et al., 2018)。

聚合物科学

咪唑衍生物在聚合物科学中也有应用,特别是作为催化剂或热固性树脂中的组分。例如,基于咪唑的化合物已被用作硫醇-迈克尔加成反应中的亲核引发剂,导致了热潜伏固化剂的开发。这些固化剂对硫醇-乙烯基砜体系表现出显著的潜伏性和固化效率,使得在高温下实现受控聚合过程成为可能。这一应用突显了咪唑衍生物在推动聚合物化学和材料工程方面的潜力(Gajeles & Lee, 2019)。

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, future research may focus on developing novel synthesis methods for 1-ethyl-1H-imidazole-2-thiol and similar compounds.

作用机制

Target of Action

1-Ethyl-1H-imidazole-2-thiol, like other imidazole-based compounds, has been shown to exhibit various pharmacological activities . The primary targets of this compound are enzymes such as α-glucosidase . α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective way of managing Type 2 Diabetes Mellitus .

Mode of Action

Imidazole-based compounds have been reported to inhibit the activity of α-glucosidase . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Biochemical Pathways

The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down, which can help manage blood glucose levels in individuals with Type 2 Diabetes Mellitus .

Pharmacokinetics

Imidazole compounds are known for their good tissue penetration and permeability , which could suggest favorable bioavailability for 1-ethyl-1H-imidazole-2-thiol.

Result of Action

The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol can lead to a decrease in postprandial hyperglycemia, which is a common symptom in individuals with Type 2 Diabetes Mellitus . This can help manage blood glucose levels and potentially alleviate some of the complications associated with this condition .

属性

IUPAC Name |

3-ethyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNGFFWUZNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500608 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10583-83-2 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?

A: 1-Ethyl-1H-imidazole-2-thiol serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.

Q2: Can you elaborate on the structural characteristics of 1-ethyl-1H-imidazole-2-thiol?

A: While the provided research abstract [] focuses on the application of 1-ethyl-1H-imidazole-2-thiol in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)

![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)